molecular formula C5H6N2 B027976 1-Vinylimidazole CAS No. 25232-42-2

1-Vinylimidazole

Cat. No.: B027976
CAS No.: 25232-42-2
M. Wt: 94.11 g/mol
InChI Key: OSSNTDFYBPYIEC-UHFFFAOYSA-N
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Preparation Methods

1-Vinylimidazole can be synthesized through several methods:

Comparison with Similar Compounds

1-Vinylimidazole is compared with other imidazole derivatives and similar compounds:

This compound stands out due to its unique combination of high reactivity, ability to form complexes with metal ions, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.

Biological Activity

1-Vinylimidazole (VIM) is a versatile compound widely studied for its biological activity, particularly in the fields of gene delivery, antimicrobial applications, and as a component in various polymeric systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting significant research findings, case studies, and relevant data.

This compound is an imidazole derivative characterized by a vinyl group attached to the nitrogen-containing five-membered ring. Its structure facilitates various chemical modifications, making it suitable for applications in drug delivery and material science.

Poly(this compound) as a Gene Carrier

Recent studies have demonstrated that poly(this compound) (PVI) can effectively serve as a gene carrier. A notable study explored the ability of PVI to complex small interfering RNA (siRNA) targeting vascular endothelial growth factor (VEGF) in lung cancer cells (A549). The results indicated:

  • Complexation Efficiency : The PVI-based polyplex exhibited a complexation efficiency of 66% for siRNA.
  • Cell Viability : The polyplex was non-toxic to cells and demonstrated enhanced internalization capabilities.
  • Gene Silencing : Silencing of VEGF resulted in decreased levels of hypoxia-inducible factor 1-alpha (HIF-1α), indicating a potential mechanism for inhibiting tumor growth .

Table 1: Summary of Gene Delivery Findings

Study AspectResult
Complexation Efficiency66%
Cell ToxicityNon-toxic
Gene TargetVEGF
Impact on HIF-1αDecreased levels observed

Functionalization of Polymers

Another significant area of research involves the antimicrobial properties of VIM when incorporated into polymeric systems. A study focused on modifying medical-grade silicone catheters with N-vinylimidazole through grafting. Key findings include:

  • Antimicrobial Efficacy : The modified silicone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The imidazolium chains in the polymer disrupt bacterial cell membranes, leading to DNA damage and cell death .

Case Study 1: Gene Delivery in Cancer Therapy

In a proof-of-concept study, PVI was utilized to deliver anti-VEGF siRNA to lung cancer cells. The following outcomes were reported:

  • Transfection Efficiency : PVI demonstrated superior transfection efficiency compared to traditional carriers.
  • Cytotoxicity Enhancement : Co-treatment with chemotherapeutic agents, such as 5-fluorouracil, showed augmented cytotoxic effects due to VEGF silencing.

Case Study 2: Antimicrobial Catheters

A clinical trial evaluated the performance of silicone catheters functionalized with VIM against catheter-associated infections. Results indicated:

  • Reduced Infection Rates : Catheters showed a significant reduction in infection rates compared to standard catheters.
  • Sustained Release : The antimicrobial system provided sustained release over time, enhancing its effectiveness in clinical settings .

Structure-Activity Relationship Studies

Research has also delved into the structure-activity relationships of alkylated poly(this compound) derivatives. These studies reveal that:

  • Zinc Chelation : Alkylated PVI complexes with Zn²⁺ ions enhance gene transfection capabilities.
  • Chemical Modifications : Variations in alkyl chain length and branching significantly affect the biological activity and efficacy of these polymers .

Properties

IUPAC Name

1-ethenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSNTDFYBPYIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-42-2
Record name Poly(vinylimidazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25232-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061458
Record name 1H-Imidazole, 1-ethenyl-
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-63-5, 25232-42-2
Record name 1-Vinylimidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-vinylimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyvinylimidazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-N-vinylimidazole
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Record name Poly-N-vinylimidazole
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Record name 1H-Imidazole, 1-ethenyl-
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Record name N-VINYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods II

Procedure details

A mixture of 4 parts of N-vinylpyrrolidone, 0.1 part of N,N'-divinylethyleneurea (DVEU), 50 parts of water and 0.5 part of 5% strength sodium hydroxide solution was placed in a stirred vessel and heated to 60° C. in a stream of nitrogen. 0.01 part of sodium dithionite was added and the mixture was stirred at 70° C. for 1 h. A suspension was obtained into which a solution of 37 parts of N-vinylimidazole and 1.2 parts of DVEU in 50 parts of water was metered over a period of 3 hours. The mixture was subsequently polymerized at 70° C. for 2 hours. The product was worked up by washing on a suction filter, rinsing with water and drying at 60° C. in a convection oven, to give fine white particles in a yield of 95%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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